(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid
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Overview
Description
(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluoro-substituted benzene ring, an isoxazole moiety, and a propanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the amidomalonate synthesis, which involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation . Another method is the reductive amination of an alpha-keto acid, which provides a straightforward route to the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as fermentation and genetic engineering of microorganisms like Corynebacterium glutamicum have been employed to produce amino acids on an industrial scale . These methods leverage advanced metabolic engineering and systems biology to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in designing drugs with specific biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Alanine: A simple alpha-amino acid with a similar backbone structure but lacking the fluoro and isoxazole groups.
Phenylalanine: Contains a benzene ring like the target compound but differs in the absence of the fluoro and isoxazole moieties.
Tyrosine: Similar to phenylalanine but with an additional hydroxyl group on the benzene ring .
Uniqueness
The uniqueness of (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity, while the isoxazole moiety contributes to its biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5/c1-11(2)18(22-19(25)16-8-12(3)28-23-16)17(24)10-14(20(26)27)9-13-4-6-15(21)7-5-13/h4-8,11,14,18H,9-10H2,1-3H3,(H,22,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOJCVRJLLFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)CC(CC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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